

# Chemical structure and properties of Dammarenolic acid

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## Compound of Interest

Compound Name: *Dammarenolic acid*

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An In-depth Technical Guide on the Core Chemical Structure and Properties of **Dammarenolic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dammarenolic acid** is a tetracyclic triterpenoid belonging to the 3,4-seco-dammarane class. It is a naturally occurring compound predominantly isolated from dammar resin, which is obtained from trees of the Dipterocarpaceae and Meliaceae families, such as *Aglia* sp. and *Dipterocarpus alatus*. As a bioactive secondary metabolite, **Dammarenolic acid** has garnered significant interest within the scientific community for its diverse pharmacological activities. These activities include potent antiviral, anticancer, and antidiabetic properties, making it a promising lead compound for drug discovery and development. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, biological activities, and key experimental methodologies.

## Chemical Structure and Physicochemical Properties

**Dammarenolic acid** is characterized by a seco-A-ring, which means the A-ring of the typical dammarane skeleton is cleaved. Its structure features a carboxylic acid group, a tertiary hydroxyl group, and two carbon-carbon double bonds.

IUPAC Name: 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[1].

The key physicochemical properties of **Dammarenolic acid** are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of **Dammarenolic Acid**

Property	Value	Source
Molecular Formula	<chem>C30H50O3</chem>	[1]
Molecular Weight	458.7 g/mol	[1]
Exact Mass	458.37599545 Da	[1]
Canonical SMILES	<chem>CC(=CCC--INVALID-LINK--([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC--INVALID-LINK--C(=C)C)C)C)O)C</chem>	[1]
InChI Key	SITSHJMXTJRDSK- HPNZNPLMSA-N	[1]
XLogP3	8.6	[1]
Topological Polar Surface Area	57.5 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	3	

| Rotatable Bonds| 8 | |

## Spectroscopic Data

The structural elucidation of **Dammarenolic acid** relies on various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Summary of Spectroscopic Data for **Dammarenolic Acid**

Technique	Data
Mass Spectrometry (MS)	EI-MS (70 eV) m/z: <b>454, 385, 109 (100%)</b> [2] APCI-MS m/z: <b>441 (100%), 205, 191</b> [2]
Infrared (IR) Spectroscopy	Expected Characteristic Absorptions: • ~3400 cm <sup>-1</sup> (broad): O-H stretch (hydroxyl) • ~3300-2500 cm <sup>-1</sup> (broad): O-H stretch (carboxylic acid) • ~2925 & 2860 cm <sup>-1</sup> : C-H stretch (aliphatic) • ~1710 cm <sup>-1</sup> : C=O stretch (carboxylic acid)[3] • ~1645 cm <sup>-1</sup> : C=C stretch (alkene) • ~1457 & 1380 cm <sup>-1</sup> : C-H bend (methyl/methylene)[3]
<sup>1</sup> H-NMR Spectroscopy	Expected Chemical Shifts (ppm): • ~5.1: Olefinic proton (-CH=C(CH <sub>3</sub> ) <sub>2</sub> ) • ~4.7: Olefinic protons (=CH <sub>2</sub> ) • ~2.3: Methylene protons adjacent to carboxyl (-CH <sub>2</sub> -COOH) • ~1.7: Methyl protons on double bond (=C-CH <sub>3</sub> ) • ~0.8-1.2: Methyl protons (singlets)

| <sup>13</sup>C-NMR Spectroscopy | Expected Chemical Shifts (ppm): • ~180: Carbonyl carbon (-COOH) • ~140-150: Quaternary olefinic carbons (>C=) • ~110-125: Olefinic carbons (-CH=, =CH<sub>2</sub>) • ~70-75: Carbon bearing hydroxyl (-C-OH) • ~15-60: Aliphatic carbons (CH, CH<sub>2</sub>, CH<sub>3</sub>, C) |

Note: Detailed, fully assigned <sup>1</sup>H and <sup>13</sup>C NMR data for **Dammarenolic acid** are not readily available in the cited literature. The expected chemical shifts are inferred from general knowledge of triterpenoid spectra and data from structurally similar compounds.

## Biological Activities and Signaling Pathways

**Dammarenolic acid** exhibits a range of biological activities that are of significant interest in pharmacology and drug development.

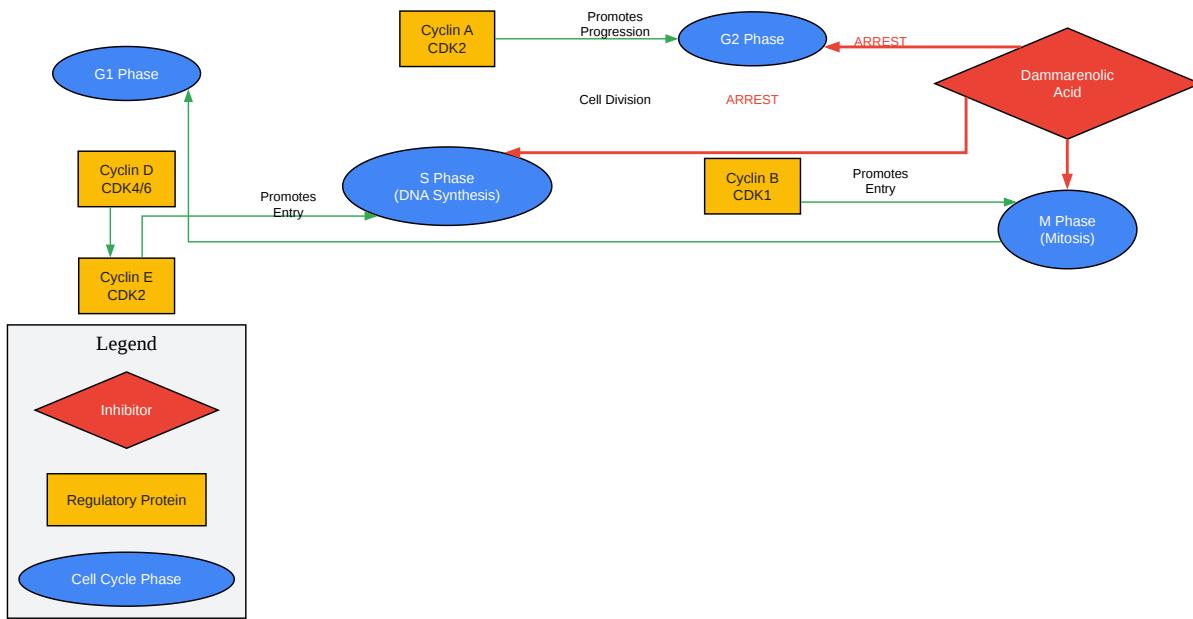
Table 3: Summary of Reported Biological Activities of **Dammarenolic Acid**

Activity	Target/Model	Key Quantitative Data	Source
Antiviral	<b>HIV-1</b>	$IC_{50} = 0.48 \mu\text{g/mL}$	<a href="#">[4]</a>
	Simian Immunodeficiency Virus (SIV)	Potent Inhibition	<a href="#">[4]</a>
	Murine Leukemic Virus (MuLV)	Potent Inhibition	<a href="#">[4]</a>
	Herpes Simplex Virus (HSV-1, HSV-2)	Significant reduction in viral cytopathic effect at 1-10 $\mu\text{g/mL}$	
Anticancer	HeLa (Cervical Cancer) Cells	Induces cell cycle arrest	<a href="#">[4]</a>
	Various Human Cancer Cell Lines	Cytotoxic effects observed	

| Antidiabetic |  $\alpha$ -glucosidase |  $IC_{50} = 4.0 \mu\text{M}$  |

## Mechanism of Action: Cell Cycle Arrest

One of the key anticancer mechanisms of **Dammarenolic acid** is its ability to interfere with the cell cycle. Studies have shown that it arrests HeLa cervical cancer cells in the S and G2/M phases of the cell cycle<sup>[4]</sup>. The cell cycle is a tightly regulated process controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). Progression through the S phase (DNA synthesis) and G2/M phase (mitosis) is driven by specific cyclin-CDK pairs, such as Cyclin A-CDK2 and Cyclin B-CDK1. By inhibiting the processes governed by these complexes, **Dammarenolic acid** prevents cancer cells from proliferating.



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**Dammarenolic acid** induces S and G2/M phase cell cycle arrest.

## Experimental Protocols

### Protocol 1: Isolation and Purification of Dammarenolic Acid from Dammar Resin

This protocol provides a representative method for the isolation and purification of **Dammarenolic acid** from its natural source, such as commercial dammar resin.

#### 1. Materials and Reagents:

- Commercial Dammar Resin
- Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc)
- Silica gel (60-120 mesh) for column chromatography
- Pre-coated silica gel 60 F<sub>254</sub> plates for Thin Layer Chromatography (TLC)
- Ceric sulfate or Liebermann-Burchard reagent for visualization
- Rotary evaporator
- Glass column for chromatography

## 2. Extraction Procedure:

- Grind the raw dammar resin (e.g., 100 g) into a fine powder.
- Suspend the powdered resin in Dichloromethane (DCM) (e.g., 500 mL) and stir at room temperature for 24 hours to dissolve the soluble components.
- Filter the solution to remove any insoluble material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

## 3. Chromatographic Separation:

- Prepare a silica gel slurry in n-Hexane and pack it into a glass column.
- Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
- Carefully load the dried, adsorbed sample onto the top of the packed column.
- Elute the column with a solvent gradient system, starting with 100% n-Hexane and gradually increasing the polarity by adding Ethyl Acetate (EtOAc). For example:
  - n-Hexane (100%)

- n-Hexane:EtOAc (98:2, 95:5, 90:10, 80:20, 50:50 v/v)
- EtOAc (100%)
- EtOAc:MeOH (95:5 v/v)
- Collect fractions of a fixed volume (e.g., 20 mL).
- Monitor the fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable mobile phase (e.g., n-Hexane:EtOAc 8:2).
- Visualize the spots under UV light and/or by staining with ceric sulfate or Liebermann-Burchard reagent.
- Combine fractions that show a similar TLC profile and contain the target compound.

#### 4. Purification and Characterization:

- Subject the combined fractions containing **Dammarenolic acid** to further purification, if necessary, using preparative TLC or crystallization.
- Concentrate the purified fraction to yield **Dammarenolic acid** as a solid or semi-solid.
- Confirm the identity and purity of the isolated compound using spectroscopic methods (MS, NMR, IR) as detailed in Section 3.0.

## Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for screening compounds like **Dammarenolic acid** against an adherent cancer cell line (e.g., HeLa).

#### 1. Materials and Reagents:

- Target cancer cell line (e.g., HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- **Dammarenolic acid** stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well flat-bottom microtiter plates
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

## 2. Experimental Workflow:

Workflow for determining cytotoxicity using the MTT assay.

## 3. Detailed Procedure:

- Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Include wells for blanks (medium only).
- Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow cells to attach.
- Compound Treatment: Prepare serial dilutions of **Dammarenolic acid** in culture medium from the stock solution. Remove the old medium from the wells and add 100  $\mu$ L of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls (medium only).
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

- MTT Addition: After incubation, carefully remove the medium and add 100  $\mu$ L of fresh serum-free medium plus 10  $\mu$ L of the 5 mg/mL MTT solution to each well.
- Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully aspirate the MTT solution. Add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the average absorbance of the blank wells from all other readings.
  - Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
  - Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability).

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